molecular formula C6H9N3O2 B2557670 1-ethyl-4-methyl-5-nitro-1H-imidazole CAS No. 45878-90-8

1-ethyl-4-methyl-5-nitro-1H-imidazole

Cat. No.: B2557670
CAS No.: 45878-90-8
M. Wt: 155.157
InChI Key: QIZNXBCZIXYIFK-UHFFFAOYSA-N
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Description

“1-ethyl-4-methyl-5-nitro-1H-imidazole” is a derivative of imidazole, a five-membered heterocyclic compound that contains three carbon atoms, two nitrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component of many pharmaceuticals and agrochemicals .


Synthesis Analysis

The synthesis of imidazole derivatives often involves the reaction of imidazole with various aromatic carbonyl and α-carbonyl ester derivatives . The reaction conditions are usually mild enough to accommodate a variety of functional groups .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms . The ring also contains a nitro group (-NO2), a methyl group (-CH3), and an ethyl group (-C2H5).


Chemical Reactions Analysis

Imidazole derivatives, including “this compound”, can undergo a variety of chemical reactions. For instance, they can participate in S RN 1 (unimolecular radical nucleophilic substitution) reactions, which involve long-distance interactions between electron-withdrawing and leaving groups .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, meaning it can act as both an acid and a base . The specific physical and chemical properties of “this compound” would depend on the effects of the nitro, methyl, and ethyl substituents on the imidazole ring.

Mechanism of Action

The mechanism of action of imidazole derivatives is often related to their ability to interact with biological targets. For example, many imidazole-containing drugs show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and other activities .

Safety and Hazards

While specific safety and hazard information for “1-ethyl-4-methyl-5-nitro-1H-imidazole” is not available, it’s important to note that safety precautions should always be taken when handling chemical substances. Some imidazole derivatives can be hazardous and may pose risks to health and the environment .

Future Directions

Imidazole and its derivatives continue to be of interest in the development of new drugs due to their wide range of biological activities . Future research may focus on synthesizing new imidazole derivatives and studying their properties and potential applications .

Properties

IUPAC Name

1-ethyl-4-methyl-5-nitroimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-3-8-4-7-5(2)6(8)9(10)11/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIZNXBCZIXYIFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC(=C1[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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